![molecular formula C19H16ClN3O3 B2686925 6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one CAS No. 873857-41-1](/img/structure/B2686925.png)
6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis A notable application of related chromen-2-one derivatives is in the synthesis of novel heterocyclic systems. For example, derivatives have been utilized as intermediates for constructing a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety. These synthetic endeavors have produced compounds with potential antimicrobial and anticancer activities, highlighting the versatility of chromen-2-one derivatives in medicinal chemistry (Ibrahim et al., 2022).
Chemical Reactivity and Compound Synthesis The oxidation chemistry of chromene-annulated chlorins, a related area of study, provides insight into the oxidative transformations that these compounds can undergo. This research contributes to the understanding of chlorins' chemistry, a class of compounds relevant in photodynamic therapy and solar energy conversion (Hewage et al., 2017).
Antimicrobial and Anticancer Evaluation Chromen-2-one derivatives have been evaluated for their antimicrobial and anticancer properties, with some compounds demonstrating variable inhibitory effects against certain strains of bacteria and cancer cell lines. This suggests potential applications in developing new therapeutic agents (Ibrahim et al., 2022; Ambati et al., 2017).
Synthetic Methodologies The exploration of synthetic methodologies involving chromen-2-one derivatives has led to the development of regioselective synthesis techniques for producing diverse heterocyclic compounds. These methodologies leverage the reactivity of chromen-2-one derivatives to create complex molecules with potential biological activity (Yu et al., 2014).
Mechanism of Action
Mode of Action
The exact mode of action of 6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
6-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-14-4-5-16-13(11-14)12-15(19(25)26-16)18(24)23-9-7-22(8-10-23)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQQEOTLZAQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.